Cyperolone
Cyperolone
Cyperolone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Cyperolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cyperolone is primarily located in the membrane (predicted from logP). Outside of the human body, cyperolone can be found in root vegetables. This makes cyperolone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
13741-46-3
VCID:
VC20972977
InChI:
InChI=1S/C15H24O2/c1-10(2)12-5-7-14(4)8-6-13(17)15(14,9-12)11(3)16/h12-13,17H,1,5-9H2,2-4H3/t12-,13+,14+,15+/m1/s1
SMILES:
CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C
Molecular Formula:
C15H24O2
Molecular Weight:
236.35 g/mol
Cyperolone
CAS No.: 13741-46-3
Cat. No.: VC20972977
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cyperolone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Cyperolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cyperolone is primarily located in the membrane (predicted from logP). Outside of the human body, cyperolone can be found in root vegetables. This makes cyperolone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 13741-46-3 |
| Molecular Formula | C15H24O2 |
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | 1-[(3S,3aR,5R,7aS)-3-hydroxy-7a-methyl-5-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-3a-yl]ethanone |
| Standard InChI | InChI=1S/C15H24O2/c1-10(2)12-5-7-14(4)8-6-13(17)15(14,9-12)11(3)16/h12-13,17H,1,5-9H2,2-4H3/t12-,13+,14+,15+/m1/s1 |
| Standard InChI Key | YALFFHSIVPCNLF-QPSCCSFWSA-N |
| Isomeric SMILES | CC(=C)[C@@H]1CC[C@]2(CC[C@@H]([C@]2(C1)C(=O)C)O)C |
| SMILES | CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C |
| Canonical SMILES | CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C |
| Melting Point | 41-42°C |
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